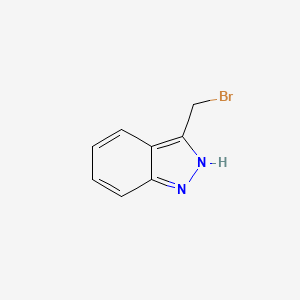

3-(Bromomethyl)-1H-indazole

Vue d'ensemble

Description

3-(Bromomethyl)-1H-indazole: is an organic compound belonging to the indazole family, characterized by a bromomethyl group attached to the third position of the indazole ring. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring, known for their diverse biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Bromination of 1H-indazole: The synthesis of 3-(Bromomethyl)-1H-indazole typically begins with the bromination of 1H-indazole. This can be achieved by reacting 1H-indazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, selectively brominating the methyl group at the third position.

Industrial Production Methods: Industrially, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromomethyl group facilitates nucleophilic displacement, enabling the introduction of diverse functional groups.

Key Examples:

-

Amine Alkylation: Reacts with primary or secondary amines (e.g., piperazine) to form amino-methyl derivatives. For instance, in a study on indazole-based antitumor agents, bromomethyl derivatives underwent substitution with piperazine to enhance solubility and bioactivity .

-

Thiol Coupling: Forms thioether linkages with thiophenols. A similar reaction was demonstrated in the synthesis of mercaptoacetamide-linked indazoles, where bromomethyl groups reacted with thiophenol under alkaline conditions .

Reaction Conditions:

Cross-Coupling Reactions

While Suzuki-Miyaura couplings typically target aryl halides, the bromomethyl group may participate in alkyl cross-couplings under specialized conditions.

Example:

-

Kumada Coupling: In the presence of palladium catalysts, bromomethyl-indazole reacts with Grignard reagents (e.g., RMgX) to form alkylated products. This method was noted in analogous studies on indazole functionalization .

Hydrolysis and Oxidation

The bromomethyl group can be hydrolyzed or oxidized to yield hydroxymethyl or carbonyl derivatives.

Hydrolysis:

-

Basic Conditions: Treatment with NaOH/EtOH yields 3-(hydroxymethyl)-1H-indazole.

-

Acidic Conditions: H₂O/H⁺ facilitates slower hydrolysis, often requiring heating .

Oxidation:

-

To Aldehyde: Using oxidants like CrO₃ or TEMPO converts the hydroxymethyl intermediate to 1H-indazole-3-carbaldehyde .

Elimination Reactions

Though less common, elimination to form alkenes is feasible under strong base conditions (e.g., t-BuOK), provided β-hydrogens are available. For 3-(bromomethyl)-1H-indazole, elimination would require adjacent hydrogen atoms, which are absent in this structure, making such reactions unlikely .

Comparative Reactivity Table

Industrial and Synthetic Utility

Applications De Recherche Scientifique

Anticancer Activity

Indazole derivatives, including 3-(bromomethyl)-1H-indazole, have shown promising anticancer properties. A study evaluated the inhibitory effects of various indazole derivatives against human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. The compound exhibited significant cytotoxicity with an IC50 value of 5.15 µM against K562 cells, indicating its potential as a scaffold for developing low-toxic anticancer agents .

Protein-Ligand Interactions

The compound has been investigated for its ability to interact with proteins, which is crucial for drug design. Studies have shown that this compound can bind effectively to specific protein targets, providing insights into the design of new drugs aimed at modulating protein functions.

Neuroprotective Properties

Research indicates that indazole derivatives may possess neuroprotective effects. These compounds can modulate biological pathways associated with neurodegenerative diseases, suggesting their potential in treating conditions such as Alzheimer's disease .

Cannabinoid Receptor Activity

This compound has been identified as a potential CB1 receptor agonist. Compounds with this activity are being explored for therapeutic applications in pain management and other conditions mediated by cannabinoid receptors . The ability to influence CB1 receptor activity positions this compound as a candidate for developing novel analgesics.

Synthetic Applications

The bromomethyl group in this compound allows for further functionalization through nucleophilic substitution reactions. This feature is exploited in synthetic chemistry to create a variety of indazole derivatives with tailored properties for specific applications .

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized a series of indazole derivatives based on the structure of this compound and evaluated their activity against cancer cell lines. One derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics, suggesting enhanced efficacy and selectivity.

Case Study 2: CB1 Receptor Modulation

Another investigation focused on the compound's interaction with cannabinoid receptors. Through binding assays, it was determined that modifications to the bromomethyl group could enhance receptor affinity, paving the way for new analgesic drugs.

Mécanisme D'action

Molecular Targets and Pathways:

Enzyme Inhibition: 3-(Bromomethyl)-1H-indazole can act as an enzyme inhibitor by covalently modifying active site residues, thereby blocking enzyme activity.

Signal Transduction: The compound may interfere with signal transduction pathways by modifying key signaling proteins, affecting cellular processes such as proliferation and apoptosis.

Comparaison Avec Des Composés Similaires

3-(Chloromethyl)-1H-indazole: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity and biological activity due to the difference in halogen properties.

3-(Fluoromethyl)-1H-indazole: Contains a fluorine atom, leading to distinct electronic effects and reactivity patterns compared to the bromine derivative.

Uniqueness:

Reactivity: The bromine atom in 3-(Bromomethyl)-1H-indazole provides a balance between reactivity and stability, making it a preferred choice for certain synthetic applications.

Biological Activity: The compound’s unique structure allows for specific interactions with biological targets, offering potential advantages in drug development over its halogenated analogs.

Activité Biologique

3-(Bromomethyl)-1H-indazole is a brominated derivative of indazole, a heterocyclic compound known for its diverse chemical and biological properties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. The presence of the bromomethyl group enhances its reactivity and allows for further chemical modifications, which can lead to the development of new derivatives with unique properties.

- Molecular Formula : C_9H_8BrN

- Molecular Weight : Approximately 197.03 g/mol

- Structure : The compound features a bromomethyl group at the 3-position of the indazole ring, contributing to its reactivity and potential applications.

Research indicates that this compound may act as a hinge-binding fragment in protein kinases, which are crucial in cancer progression. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions with aromatic residues enhances its binding affinity to biological targets, making it a promising candidate in anticancer drug development.

Antitumor Properties

Studies have shown that indazole derivatives exhibit significant antitumor properties. Specifically, this compound has been identified as an inhibitor against various cancer cell lines. The bromomethyl group is believed to improve the compound's binding affinity to protein kinases involved in cancer cell signaling pathways.

Structure-Activity Relationship (SAR)

The manipulation of the bromomethyl group allows for the synthesis of various derivatives, which can be tested for enhanced biological activity. For instance, substituting the bromine atom with other functional groups can lead to compounds with improved efficacy against specific cancer types .

Comparative Analysis

The following table summarizes some structurally similar compounds and their unique features:

| Compound | Similarity | Unique Features |

|---|---|---|

| 6-(Bromomethyl)-1H-indazole hydrobromide | 0.95 | Contains a hydrobromide salt form |

| 3-Bromo-1H-indazole-5-carbonitrile | 0.91 | Incorporates a carbonitrile group at the 5-position |

| 3-Bromo-1-methyl-1H-indazol-5-amine | 0.88 | Contains an amine at the 5-position |

| 4-Bromo-1H-indazole | 0.86 | Bromination at the 4-position |

This table illustrates how variations in substitution can lead to distinct biological activities and chemical reactivities within the indazole family.

Study on Protein Kinase Inhibition

A study published in the European Journal of Medicinal Chemistry explored the interaction of this compound with various protein kinases. The results indicated that this compound could effectively inhibit kinase activity, leading to reduced proliferation of cancer cells in vitro. The study highlighted the potential for developing targeted therapies based on this compound.

Synthesis and Functionalization

Research has documented methods for synthesizing this compound from simple precursors through various chemical reactions, including bromination and nucleophilic substitutions. These synthetic routes are crucial for obtaining sufficient quantities of the compound for biological testing and further functionalization .

Propriétés

IUPAC Name |

3-(bromomethyl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKBCQWFKVKWIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630763 | |

| Record name | 3-(Bromomethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293758-70-0 | |

| Record name | 3-(Bromomethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.